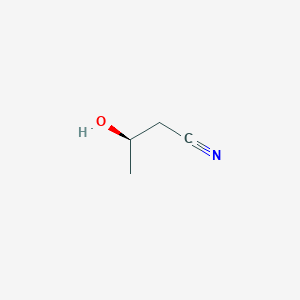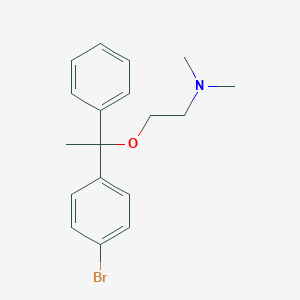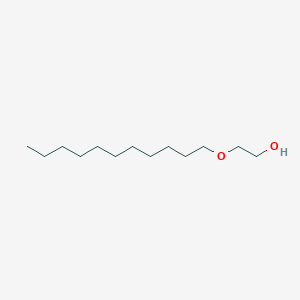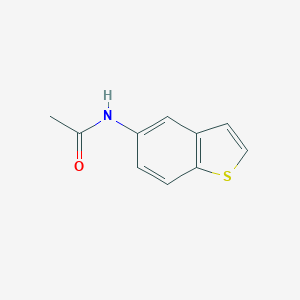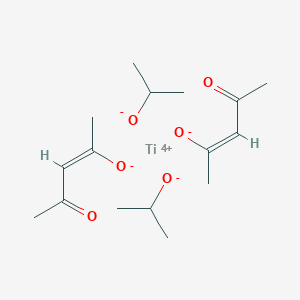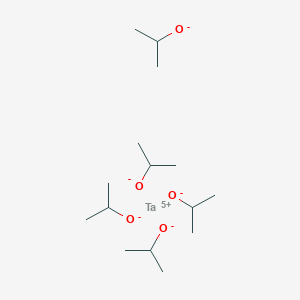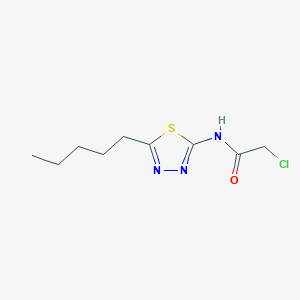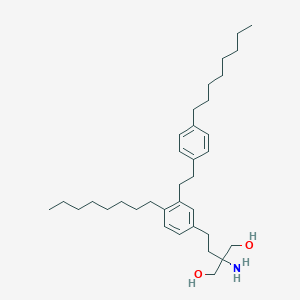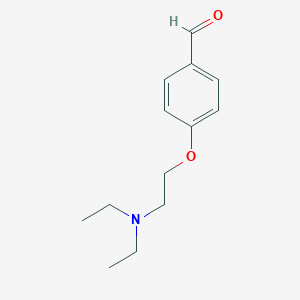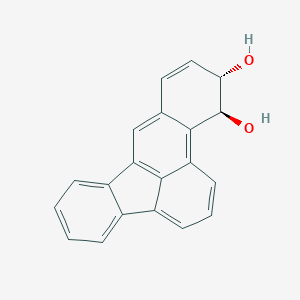
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans-
Vue d'ensemble
Description
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) that belongs to a class of organic compounds known for their complex ring structures. This compound is a trans-isomer of benz(e)acephenanthrylene-11,12-diol and is characterized by its unique arrangement of benzene rings and dihydroxy groups. It is known for its potential mutagenic and carcinogenic properties.
Méthodes De Préparation
The synthesis of Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- typically involves the cyclization of precursor compounds under specific reaction conditions. One common method includes the cyclization of 4-(5-acenapthenyl)butyric acid, followed by a series of reduction and oxidation steps to introduce the dihydroxy groups and achieve the trans-configuration . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Its mutagenic and carcinogenic properties make it a subject of interest in toxicology and cancer research.
Medicine: Research into its effects on cellular processes can provide insights into the mechanisms of carcinogenesis.
Industry: It is used in the development of materials with specific electronic properties due to its aromatic structure.
Mécanisme D'action
The mechanism by which Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication.
Comparaison Avec Des Composés Similaires
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is unique due to its specific ring structure and trans-configuration. Similar compounds include:
Acephenanthrylene: Another polycyclic aromatic hydrocarbon with a similar ring structure but lacking the dihydroxy groups.
Benz(e)acephenanthrylene: The parent compound without the dihydroxy groups and dihydro-configuration. These compounds share similar properties but differ in their specific chemical structures and reactivity.
Propriétés
IUPAC Name |
(14S,15S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene-14,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-11-10-16-13-5-2-1-4-12(13)14-6-3-7-15(19(14)16)18(11)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNYHFQNLVWBFM-FXAWDEMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5C(C(C=CC5=CC2=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5[C@@H]([C@H](C=CC5=CC2=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002251 | |
| Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81824-11-5 | |
| Record name | Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081824115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


